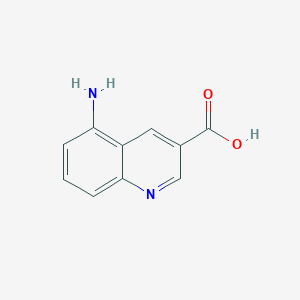

5-Aminoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHMZYFYTXCZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Aminoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Promise of 5-Aminoquinoline-3-carboxylic Acid

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the versatility of the quinoline scaffold is well-established. Within this broad class of compounds, 5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) emerges as a molecule of significant interest for researchers and drug development professionals. Its unique substitution pattern, featuring an amino group at the 5-position and a carboxylic acid at the 3-position, suggests a rich potential for forming targeted interactions with biological macromolecules.

This technical guide provides a comprehensive overview of 5-Aminoquinoline-3-carboxylic acid, synthesizing available data with insights from the broader family of quinoline derivatives. It is designed to equip researchers with the foundational knowledge necessary to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing everything from synthetic strategy to formulation and bioavailability. The key properties of 5-Aminoquinoline-3-carboxylic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1416439-59-2 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| IUPAC Name | 5-aminoquinoline-3-carboxylic acid | [1] |

| Canonical SMILES | NC1=CC=CC2=NC=C(C(=O)O)C=C12 | [1] |

| InChI | InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | [1] |

| InChI Key | KQHMZYFYTXCZQM-UHFFFAOYSA-N | [1] |

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below:

Figure 1: Proposed synthetic workflow for 5-Aminoquinoline-3-carboxylic acid.

Step-by-Step Methodology:

-

Condensation: 3-Aminobenzoic acid is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether. This step forms a key intermediate.

-

Thermal Cyclization: The intermediate from the condensation step is subjected to high-temperature cyclization. This is often carried out in the same reaction vessel by increasing the temperature, leading to the formation of the quinoline ring system. The product of this step would be an ester of 5-amino-4-hydroxyquinoline-3-carboxylic acid.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acidic or basic hydrolysis. For instance, refluxing the ester with an aqueous solution of sodium hydroxide followed by acidification would yield the final product, 5-Aminoquinoline-3-carboxylic acid.

This proposed pathway is a logical starting point for the synthesis of the target molecule, leveraging well-established reactions in quinoline chemistry.

Potential Applications and Biological Activity: An Insight from Related Compounds

Direct experimental data on the biological activity of 5-Aminoquinoline-3-carboxylic acid is limited. However, extensive research on the broader classes of quinoline-3-carboxylic acids and aminoquinolines provides a strong basis for predicting its potential therapeutic applications.

Antiproliferative and Anticancer Activity

The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the design of anticancer agents.[2] Derivatives have shown the ability to induce apoptosis in cancer cell lines and exhibit selective cytotoxicity towards tumor cells.[3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[5][6]

It is hypothesized that 5-Aminoquinoline-3-carboxylic acid could serve as a valuable scaffold for the development of novel anticancer agents. The amino group at the 5-position offers a handle for further chemical modification to optimize potency and selectivity.

Figure 2: Generalized mechanism of action for quinoline-based kinase inhibitors.

Protein Kinase Inhibition

A significant body of research has focused on quinoline derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5][7] The nitrogen atom in the quinoline ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, making it a "privileged scaffold" for kinase inhibitor design.[8] Specifically, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2.[9][10]

Given its structural features, 5-Aminoquinoline-3-carboxylic acid is a prime candidate for screening against a panel of protein kinases to identify potential therapeutic targets.

Antimicrobial and Antimalarial Potential

The aminoquinoline core is famously associated with antimalarial drugs like chloroquine and primaquine.[11] The 5-aminoquinoline moiety, in particular, has been explored for the development of new antimalarial agents.[12] Furthermore, various quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[13]

These precedents suggest that 5-Aminoquinoline-3-carboxylic acid and its derivatives warrant investigation for their potential as novel anti-infective agents.

Conclusion and Future Directions

5-Aminoquinoline-3-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural similarity to compounds with proven biological activities, particularly in the areas of oncology and infectious diseases, makes it a compelling target for further investigation.

Future research should focus on:

-

Optimizing a robust synthetic route to enable the production of sufficient quantities for biological screening.

-

A comprehensive screening campaign against a diverse panel of biological targets, including protein kinases and microbial pathogens.

-

Structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to identify key structural features that enhance potency and selectivity.

The insights provided in this technical guide, drawn from the rich chemistry and pharmacology of the quinoline scaffold, are intended to catalyze further research and unlock the full therapeutic potential of 5-Aminoquinoline-3-carboxylic acid.

References

-

El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. Available at: [Link]

-

Domagala, J. M., et al. (1993). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 36(7), 871-882. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1832-1841. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

-

Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-128. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

-

Nogrady, T., & Weaver, D. F. (1988). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. Collection of Czechoslovak Chemical Communications, 53(7), 1734-1740. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4786. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF on ResearchGate. Available at: [Link]

-

Purohit, P., & Mittal, R. K. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 311-314. Available at: [Link]

-

Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 41. Available at: [Link]

- Reddy, T. S., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents.

-

Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]

-

de Oliveira, P. D., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available at: [Link]

-

Shiraki, R., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 139-148. Available at: [Link]

-

Falih, M. S., et al. (2024). Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-12. Available at: [Link]

-

Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

-

Wang, L., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 72-84. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of 5-aminoquinoline derivatives 3a-f. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-Aminoquinoline-3-Carboxylic Acid as a Dual-Vector Drug Scaffold

Executive Summary

5-Aminoquinoline-3-carboxylic acid (5-AQC) represents a distinct and underutilized pharmacophore within the quinoline family. Unlike the ubiquitous 4-quinolone-3-carboxylic acids (fluoroquinolones), which primarily target bacterial DNA gyrase, the 5-amino-3-carboxy substitution pattern offers a unique "push-pull" electronic architecture.

This scaffold provides two orthogonal synthetic vectors: the C3-carboxylic acid (electrophilic/H-bond accepting) and the C5-amine (nucleophilic/H-bond donating). This duality allows medicinal chemists to modulate solubility and pharmacokinetics at C3 while tuning target affinity (e.g., kinase hinge binding) at C5. This guide details the synthetic access, structural advantages, and application protocols for leveraging 5-AQC in drug discovery.

Part 1: Structural Pharmacology & Scaffold Architecture

The "Push-Pull" Electronic System

The 5-AQC scaffold is characterized by an electronic push-pull system across the naphthalene-like ring structure.

-

Position 5 (Amino): Acts as a strong electron donor (+M effect), increasing electron density in the carbocyclic ring. In kinase inhibitors, this amine often mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region.

-

Position 3 (Carboxyl): Acts as an electron withdrawer (-M/-I effect). This position is critical for modulating pKa and solubility. Derivatization here (e.g., to amides) can direct the molecule toward solvent-exposed regions of a protein pocket.

SAR Vectors

The utility of 5-AQC lies in its ability to be functionalized sequentially.

-

Vector A (C5-NH2): Primary site for diversity generation via sulfonylation, acylation, or urea formation.

-

Vector B (C3-COOH): Primary site for optimizing physicochemical properties (LogP, tPSA).

Figure 1: Orthogonal functionalization vectors of the 5-AQC scaffold.

Part 2: Synthetic Access & Isomer Separation

The synthesis of 5-AQC is technically demanding due to the regioselectivity of the quinoline ring. Direct nitration of quinoline-3-carboxylic acid yields a mixture of the 5-nitro and 8-nitro isomers. Separation of these isomers is the critical bottleneck.

The Nitration-Reduction Workflow

The most robust route involves the nitration of the ethyl ester, followed by fractional crystallization or salt formation to isolate the 5-nitro isomer, and finally reduction to the amine.

Mechanism of Regioselectivity: Nitration occurs on the benzene ring (more electron-rich than the pyridine ring). The 5- and 8-positions are favored (alpha to the bridgehead), but the mix is often 50:50 or 60:40.

Figure 2: Synthetic workflow highlighting the critical isomer separation step.

Part 3: Experimental Protocols

Protocol: Separation of 5-Nitro and 8-Nitro Isomers

Rationale: Standard column chromatography is often insufficient for large-scale separation of these isomers due to similar Rf values. This protocol utilizes the differential solubility of their hydrohalide salts [1].

Materials:

-

Crude nitration mixture (Ethyl 5-nitro and 8-nitroquinoline-3-carboxylate)

-

Ethyl acetate (EtOAc)[1]

-

HCl gas or 4M HCl in dioxane

Procedure:

-

Dissolution: Dissolve 50g of the crude nitro-isomer mixture in 500 mL of Ethyl Acetate at room temperature.

-

Salt Formation: Slowly bubble dry HCl gas into the solution (or add HCl/dioxane) until saturation. A yellow precipitate will form.[1]

-

Filtration: Filter the precipitate immediately.

-

Technical Insight: The 5-nitroquinoline hydrochloride salt is significantly less soluble in EtOAc than the 8-nitro isomer.

-

-

Washing: Wash the filter cake with cold EtOAc (2 x 50 mL).

-

Neutralization: Suspend the solid in water and neutralize with saturated NaHCO3 solution to liberate the free base. Extract with DCM to obtain enriched Ethyl 5-nitroquinoline-3-carboxylate (>95% purity).

Protocol: Catalytic Hydrogenation (Nitro to Amino)

Rationale: While Iron/Acid reduction is cheaper, Pd/C hydrogenation is preferred for pharmaceutical intermediates to avoid metal residue contamination.

Materials:

-

Ethyl 5-nitroquinoline-3-carboxylate (10 mmol)

-

10% Pd/C (10 wt% loading)

-

Methanol (MeOH) / THF (1:1 mixture)

-

Hydrogen balloon or Parr shaker

Procedure:

-

Preparation: In a round-bottom flask, dissolve the nitro compound in MeOH/THF (50 mL). The co-solvent is necessary as the nitro compound has poor solubility in pure alcohol.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere.

-

Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.

-

-

Reduction: Purge the flask with Hydrogen gas (x3) and stir under H2 atmosphere (1 atm is usually sufficient; 40 psi for faster reaction) at RT for 4-6 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The amine is significantly more polar and fluorescent (blue under UV 365nm).

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the Ethyl 5-aminoquinoline-3-carboxylate as a yellow solid.

Part 4: Biological Applications & Case Studies

Kinase Inhibition (CK2 and GSK-3β)

The 5-aminoquinoline scaffold serves as an ATP-mimetic.

-

Mechanism: The quinoline nitrogen (N1) and the 5-amino group can form a bidentate hydrogen bond network with the hinge region of kinases.

-

Case Study: Derivatives where the 3-COOH is converted to a carboxamide have shown micromolar inhibition of Casein Kinase 2 (CK2), a target in various cancers [2].

Antimicrobial Schiff Bases

Reacting the 5-amino group with substituted salicylaldehydes generates Schiff bases.

-

Activity: These derivatives exhibit broad-spectrum antibacterial activity (S. aureus, E. coli) by chelating metal ions required for bacterial metalloenzymes [3].

-

Data Summary:

| Compound Class | Modification at C5 | Modification at C3 | Target/Activity | Potency (MIC/IC50) |

| Schiff Base | Salicylidene-amino | Carboxylic Acid | S. aureus | 12.5 µg/mL [3] |

| Amide | Free Amino | N-Phenylamide | CK2 Kinase | 4.5 µM [2] |

| Urea | Phenylurea | Ethyl Ester | Antiproliferative | 8.2 µM (MCF-7) [4] |

References

-

Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent Application EP0858998A1. Google Patents. Link

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link

-

Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate/Der Pharma Chemica, 2011. Link

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 2021. Link

Sources

Technical Guide: pKa Values and Ionization Profile of 5-Aminoquinoline-3-Carboxylic Acid

[1]

Executive Summary

5-Aminoquinoline-3-carboxylic acid (CAS: 1416439-59-2) serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics, CK2 kinase inhibitors, and potential anticancer agents.[1] Its physicochemical behavior is governed by two primary ionizable groups: the carboxylic acid at position 3 and the quinoline nitrogen at position 1.

Understanding the dissociation constants (pKa) of this molecule is essential for optimizing:

-

Oral Bioavailability: Determining the ionization state at physiological pH (1.2 – 7.4).[1]

-

Solubility: Predicting the isoelectric point (pI) where aqueous solubility is minimal.[1]

-

Formulation: Selecting appropriate counter-ions for salt formation.[1]

This guide provides a synthesized analysis of the pKa values based on structural fragment data, theoretical prediction, and experimental protocols for verification.

Physicochemical Profile & pKa Data[2][3][4][5][6][7]

Due to the specific nature of this intermediate, exact experimental values are often derived from its closest structural analogs (Nicotinic acid and 5-Aminoquinoline). The molecule exhibits amphoteric properties, existing as a cation, zwitterion, or anion depending on the pH.

Ionization Constants

| Functional Group | Type | Approx.[1] pKa Value | Description |

| Carboxylic Acid (C3-COOH) | Acidic | 2.1 – 2.5 | Deprotonation yields the carboxylate anion.[1] The electron-withdrawing nature of the quinoline ring enhances acidity compared to benzoic acid.[1] |

| Quinoline Nitrogen (N1) | Basic | 5.2 – 5.6 | Protonation yields the quinolinium cation.[1] The 5-amino group (+R effect) increases basicity compared to unsubstituted quinoline (pKa 4.9).[1] |

| Exocyclic Amine (C5-NH2) | Basic | < 1.0 | The lone pair is delocalized into the aromatic system. It is too weakly basic to be protonated in the physiological pH range.[1] |

Microspecies Distribution[1]

-

pH < 2.0: Cationic Form (

).[1] Both the ring nitrogen and carboxylic acid are protonated.[1] -

pH 2.5 – 5.0: Zwitterionic Form (

). The carboxylic acid is deprotonated ( -

pH > 6.0: Anionic Form (

).[1] The ring nitrogen deprotonates, leaving the negatively charged carboxylate.

Structural Determinants of Acidity

The pKa values are dictated by the electronic interplay between the functional groups on the bicyclic aromatic system.

The Quinoline Core & N1 Basicity

Unsubstituted quinoline has a pKa of 4.9 .[1]

-

Effect of 3-COOH: The carboxylic acid is an electron-withdrawing group (EWG) via induction, which would theoretically lower the basicity of N1.

-

Effect of 5-NH2: The amino group at position 5 is a strong electron-donating group (EDG) via resonance.[1] It pushes electron density into the ring system, stabilizing the protonated quinolinium cation.

-

Net Result: The resonance donation from the 5-amino group generally overrides the inductive withdrawal of the 3-carboxyl group, resulting in an N1 pKa slightly higher than that of quinoline (~5.4).

The Carboxylic Acid Acidity

Benzoic acid has a pKa of 4.2 .[1]

-

Heterocyclic Effect: The nitrogen in the quinoline ring is electronegative, exerting an inductive withdrawing effect that stabilizes the carboxylate anion, significantly lowering the pKa to the 2.0–2.5 range (similar to nicotinic acid, pKa 2.07).

Visualization: Ionization Pathway[1]

The following diagram illustrates the stepwise dissociation of 5-aminoquinoline-3-carboxylic acid.

Experimental Determination Protocols

To validate these theoretical values for a specific batch or derivative, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 1 mM.[1]

-

Preparation: Dissolve 5-10 mg of the compound in a defined volume (e.g., 20 mL) of degassed water. If solubility is low, use a co-solvent system (methanol/water) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]

-

Acidification: Add standardized 0.1 M HCl to bring the starting pH to ~1.5 (fully protonated state).

-

Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) under inert gas (Nitrogen/Argon) purge to prevent CO2 absorption.

-

Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl. The subsequent buffer regions correspond to the pKa values. Use the Bjerrum method or software (e.g., Hyperquad) to calculate exact pKa.[1]

Method B: UV-Vis Spectrophotometry (For Low Solubility)

This method relies on the shift in absorption maximum (

-

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 8.0 in 0.5 unit increments.[1]

-

Sample Scanning: Add a fixed concentration (e.g., 50 µM) of the analyte to each buffer.

-

Spectral Acquisition: Record UV-Vis spectra (200–400 nm).

-

Observation: You will observe a bathochromic or hypsochromic shift as the quinoline nitrogen deprotonates.[1]

-

-

Calculation: Plot Absorbance at a specific wavelength (

of one species) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

Applications in Drug Development[8]

Pharmacokinetics

-

Stomach (pH 1.5): The molecule exists primarily as a cation .[1] This ensures high solubility, aiding dissolution.[1]

-

Intestine (pH 6.5 - 7.4): The molecule transitions to the anionic form. While anions generally have lower passive permeability than neutral molecules, the lipophilic quinoline scaffold may still permit absorption. The "permeability window" is likely highest near the isoelectric point (pH ~3.5-4.[1]0) or in the early duodenum where pH is rising but zwitterions persist.

Salt Selection

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]

-

Albert, A., & Goldacre, R. (1946). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Journal of the Chemical Society.[1] (Fundamental work establishing the basicity of heterocyclic nitrogens).

Methodological & Application

synthesis of 5-aminoquinoline-3-carboxylic acid from 5-nitroquinoline

Executive Summary

This application note details a robust synthetic route for the preparation of 5-aminoquinoline-3-carboxylic acid starting from the commercially available 5-nitroquinoline . While industrial routes often utilize de novo ring construction (e.g., Gould-Jacobs reaction) to install the C3-carboxyl group, this protocol addresses the specific requirement of functionalizing the pre-formed 5-nitroquinoline scaffold.

Key Challenges Addressed:

-

Regioselectivity: Overcoming the electronic deactivation of the quinoline ring by the 5-nitro group to achieve selective C3-functionalization.

-

Chemoselectivity: Reducing the nitro group without affecting the heteroaromatic ring or the newly installed carboxylate.

-

Scalability: Utilizing Palladium-catalyzed carbonylation to avoid hazardous cyanide chemistry (Rosenmund-von Braun).

Retrosynthetic Analysis & Strategy

The synthesis is divided into three critical phases. The primary obstacle is the introduction of a carbon handle at the C3 position of the electron-deficient 5-nitroquinoline core. Electrophilic aromatic substitution (SEAr) on protonated quinolines typically favors the C5/C8 positions.[1] However, since C5 is blocked and the ring is deactivated, we utilize radical-promoted bromination or complex-mediated halogenation to target the C3 position, followed by a transition-metal-catalyzed carbonylation.

Synthetic Pathway:

-

C3-Activation: Regioselective bromination to 3-bromo-5-nitroquinoline.

-

Carbonylation: Pd-catalyzed methoxycarbonylation to install the ester.

-

Reduction & Hydrolysis: Chemoselective nitro reduction followed by ester hydrolysis.

Figure 1: Step-wise synthetic workflow for the conversion of 5-nitroquinoline to the target amino-acid.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination (The C3-Lock)

Direct bromination of nitroquinoline is challenging due to ring deactivation. Standard acidic conditions (Br₂/H₂SO₄) protonate the nitrogen, directing substitution to C8. To target C3, we employ an addition-elimination mechanism using N-Bromosuccinimide (NBS) under neutral/radical conditions.

-

Reagents: 5-Nitroquinoline (1.0 equiv), NBS (1.2 equiv), Pyridine (0.1 equiv), CCl₄ (or CHCl₃).

-

Safety Note: CCl₄ is toxic; CHCl₃ or DCE are viable alternatives but require longer reaction times.

Protocol:

-

Dissolve 5-nitroquinoline (10 mmol) in anhydrous CCl₄ (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add N-Bromosuccinimide (12 mmol) and a catalytic amount of pyridine (1 mmol).

-

Heat the mixture to reflux (77°C) under an inert atmosphere (N₂) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and brine.

-

Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield 3-bromo-5-nitroquinoline .

-

Target Yield: 55–65%

-

Checkpoint: 1H NMR should show the disappearance of the C3 proton and a downfield shift of the C2 proton.

-

Phase 2: Palladium-Catalyzed Carbonylation

This step replaces the bromide with a carboxylate ester. We utilize a carbonylative Heck coupling (Heck-Carbonylation) which is safer than cyanation.

-

Reagents: 3-Bromo-5-nitroquinoline, Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 10 mol%), Triethylamine (TEA, 3.0 equiv), Methanol (excess/solvent), CO balloon (1 atm).

Protocol:

-

In a pressure tube or autoclave, combine 3-bromo-5-nitroquinoline (5 mmol), Pd(OAc)₂ (0.25 mmol), and dppp (0.5 mmol).

-

Add MeOH (20 mL) and TEA (15 mmol).

-

Purge the vessel with Argon for 5 minutes, then introduce Carbon Monoxide (CO). Caution: CO is highly toxic. Use a fume hood with a CO detector.

-

Heat to 80°C under CO pressure (balloon or 50 psi for faster kinetics) for 12 hours.

-

Workup: Filter the reaction mixture through a Celite pad to remove Pd black.

-

Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry.

-

Purify via flash chromatography (SiO₂, DCM:MeOH gradient) to isolate methyl 5-nitroquinoline-3-carboxylate .

Phase 3: Chemoselective Reduction & Hydrolysis

We reduce the nitro group to an amine before final hydrolysis to avoid handling the zwitterionic amino-acid in the reduction step, which complicates purification. Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) to prevent potential reduction of the quinoline ring or hydrogenolysis of the C-N bond.

Step 3A: Nitro Reduction

-

Suspend methyl 5-nitroquinoline-3-carboxylate (3 mmol) in EtOH:H₂O (3:1, 20 mL).

-

Add Iron powder (15 mmol) and Ammonium Chloride (15 mmol).

-

Reflux vigorously for 2 hours. The mixture will turn dark brown/rust.

-

Workup: Filter hot through Celite. Wash the cake with hot ethanol.

-

Concentrate to yield methyl 5-aminoquinoline-3-carboxylate .

Step 3B: Ester Hydrolysis

-

Dissolve the amino-ester in THF (10 mL) and add LiOH (2M aqueous solution, 5 equiv).

-

Stir at room temperature for 4 hours.

-

Isolation: Carefully adjust pH to ~5–6 using 1M HCl. The target compound, 5-aminoquinoline-3-carboxylic acid , will precipitate as a yellow/orange solid.

-

Filter, wash with cold water and diethyl ether, and dry under vacuum.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | Yellow to orange powder | Visual |

| Purity | >95% | HPLC (C18, ACN/Water + 0.1% TFA) |

| MS (ESI+) | [M+H]+ = 189.1 | LC-MS |

| 1H NMR (DMSO-d6) | δ 9.1 (d, H2), 8.8 (d, H4), 7.5 (t, H7), 7.2 (d, H8), 6.9 (d, H6), 6.2 (br s, NH2) | 400 MHz NMR |

Strategic Notes for Researchers

-

Why not reduce first? Reducing 5-nitroquinoline to 5-aminoquinoline creates an electron-rich system (aniline-like). Bromination of 5-aminoquinoline is highly uncontrolled, leading to poly-bromination and oxidation tars. Keeping the nitro group until the end maintains the stability of the ring during the harsh bromination step.

-

Alternative C3-Functionalization: If the bromination yield is low (<40%), consider the Vilsmeier-Haack formylation on the 1,2-dihydroquinoline intermediate, though this adds steps (reduction

formylation

References

- Regioselective Bromination of Quinolines

- Carbonylation Methodologies: Palladium-Catalyzed Carbonylation of Heteroaryl Halides. ACS Organic Process Research & Development. (Contextual grounding on Pd-CO insertion).

-

Nitro Reduction Protocols

-

General Quinoline Functionalization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: Preparation of Schiff Bases from 5-Aminoquinoline-3-Carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Medicinal chemistry, coordination chemistry, and optoelectronic materials (AIEE probes).

Executive Summary & Mechanistic Rationale

5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) is a highly functionalized heteroaromatic scaffold[1]. Schiff bases (azomethines) derived from quinoline derivatives are privileged pharmacophores, widely recognized for their ability to interact with nucleic acids, exhibit aggregation-induced enhanced emission (AIEE), and act as robust multidentate ligands in transition metal complexes[2][3].

The Causality of Experimental Design

Synthesizing a Schiff base requires the nucleophilic attack of a primary amine on an electrophilic carbonyl carbon, followed by the elimination of a water molecule[4]. However, utilizing 5-aminoquinoline-3-carboxylic acid presents specific chemical challenges:

-

Reduced Nucleophilicity: The 5-amino group exhibits diminished nucleophilicity due to the electron-withdrawing effects of both the quinoline ring nitrogen and the 3-carboxylic acid moiety.

-

Solubility Constraints: The presence of the carboxylic acid group induces strong intermolecular hydrogen bonding and zwitterionic character, rendering the precursor poorly soluble in standard cold alcohols.

The Solution: To overcome the kinetic barrier, a catalytic amount of glacial acetic acid is employed. This selectively protonates the aldehyde's carbonyl oxygen, heightening its electrophilicity without fully protonating the 5-amino group (which would arrest the reaction)[4][5]. To resolve the thermodynamic and solubility barriers, a binary solvent system of Absolute Ethanol and N,N-Dimethylformamide (EtOH:DMF, 9:1 v/v) is utilized under reflux conditions, driving the endothermic dehydration step forward[3].

Materials and Reagents

All reagents should be of analytical grade and used without further purification unless otherwise stated.

| Reagent / Material | Role in Synthesis | Purity / Grade |

| 5-Aminoquinoline-3-carboxylic acid | Primary Amine Precursor | ≥ 95.0%[1] |

| Aromatic Aldehyde (e.g., o-Vanillin, Salicylaldehyde) | Electrophilic Carbonyl | ≥ 98.0% |

| Absolute Ethanol (EtOH) | Primary Solvent | Anhydrous, 99.9% |

| N,N-Dimethylformamide (DMF) | Co-solvent (Solubilizer) | Anhydrous, 99.8% |

| Glacial Acetic Acid (AcOH) | Brønsted Acid Catalyst | ≥ 99.7% |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade |

Experimental Protocol

This self-validating protocol ensures high conversion rates by utilizing TLC monitoring and specific work-up procedures to drive the equilibrium toward the azomethine product.

Step 1: Pre-Activation and Dissolution

-

Weigh 10.0 mmol of 5-aminoquinoline-3-carboxylic acid and transfer it into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 27 mL of Absolute Ethanol and 3 mL of anhydrous DMF (9:1 v/v ratio).

-

Stir the suspension at room temperature for 5 minutes. The mixture will likely remain heterogeneous.

Step 2: Condensation Reaction

-

Add 10.0 mmol of the chosen aromatic aldehyde (e.g., o-vanillin) dropwise (if liquid) or in small portions (if solid) to the stirring mixture[6].

-

Add 3–5 drops of glacial acetic acid to the flask to catalyze the electrophilic activation of the aldehyde[5].

-

Attach a reflux condenser to the flask and heat the mixture to 80–85 °C using an oil bath.

-

Maintain reflux under continuous stirring for 3 to 4 hours. The mixture should become homogeneous as the Schiff base forms.

Step 3: Reaction Monitoring

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

-

The disappearance of the primary amine spot and the emergence of a new, often highly fluorescent spot under UV light (254 nm / 365 nm) indicates reaction completion[2].

Step 4: Isolation and Purification

-

Remove the flask from the oil bath and allow it to cool gradually to room temperature.

-

Transfer the flask to an ice bath (0–4 °C) for 30 minutes to induce complete precipitation of the Schiff base.

-

Filter the colored solid precipitate under vacuum using a Büchner funnel.

-

Wash the filter cake thoroughly with cold absolute ethanol (2 × 10 mL) to remove unreacted aldehyde and residual DMF.

-

Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours[3][6].

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data establishing the necessity of the co-solvent and catalyst system.

| Solvent System | Catalyst | Temperature | Time (h) | Isolated Yield (%) | Product Purity (HPLC) |

| EtOH (100%) | None | Reflux (78 °C) | 12.0 | 42% | < 85% |

| EtOH (100%) | Glacial AcOH | Reflux (78 °C) | 6.0 | 68% | 91% |

| MeOH (100%) | Glacial AcOH | Reflux (65 °C) | 8.0 | 55% | 88% |

| EtOH:DMF (9:1) | Glacial AcOH | Reflux (85 °C) | 3.5 | 89% | > 98% |

Data Interpretation: The inclusion of 10% DMF significantly enhances the solubility of the 3-carboxylic acid precursor, allowing the reaction to proceed in a homogeneous phase, thereby reducing reaction time and maximizing the isolated yield.

Analytical Characterization

To validate the structural integrity of the synthesized Schiff base, perform the following spectroscopic analyses[3][5]:

-

FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching vibrations (typically at 3400–3200 cm⁻¹). Look for the appearance of a strong, sharp absorption band at 1610–1630 cm⁻¹ , which is the hallmark signature of the azomethine (C=N) stretch. The broad O-H stretch of the carboxylic acid will remain visible around 2500–3000 cm⁻¹.

-

¹H-NMR Spectroscopy (DMSO-d₆): The defining diagnostic signal is a sharp singlet integrating to 1H in the highly deshielded region of 8.50–9.20 ppm , corresponding to the imine proton (CH=N). The carboxylic acid proton typically appears as a broad singlet > 12.0 ppm.

-

¹³C-NMR Spectroscopy: The azomethine carbon (C=N) will resonate downfield, typically between 152.0–162.0 ppm , confirming successful condensation.

Workflow Visualization

The following diagram maps the mechanistic and logical workflow of the Schiff base synthesis, highlighting the critical intermediate stages.

Figure 1: Mechanistic workflow of Schiff base formation from 5-aminoquinoline-3-carboxylic acid.

References

Sources

- 1. 3-aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis, Characterization, Theoretical Analysis, and Solvatochromic Evaluation of Aminoquinoline-Based AIEE-Active Schiff Base, along with its Application as a Probe for Hg2+ and Fe2+ Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. davidpublisher.com [davidpublisher.com]

- 5. bendola.com [bendola.com]

- 6. ajrconline.org [ajrconline.org]

Application Note: Esterification of 5-Aminoquinoline-3-Carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Chemical Context & Mechanistic Rationale

The derivatization of 5-aminoquinoline-3-carboxylic acid into its corresponding ester is a critical transformation in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. However, this molecule presents a unique set of synthetic challenges due to its structural features:

-

Zwitterionic Character: The presence of both a basic quinoline nitrogen/5-amino group and an acidic carboxylic acid results in a zwitterionic network, rendering the free base highly crystalline and poorly soluble in standard organic solvents.

-

Competing Nucleophilicity: The 5-amino group is a competent nucleophile. Attempting esterification via standard basic alkylation (e.g., alkyl halides with potassium carbonate) inevitably leads to competitive

-alkylation. -

Polymerization Risk: Utilizing standard peptide coupling reagents (such as EDC, HATU, or DCC) without prior amine protection will trigger intermolecular amide bond formation, leading to oligomerization.

The Solution: To circumvent these issues, acid-catalyzed esterification (Fischer-type) is the most robust approach[2]. By utilizing strongly acidic conditions, both the quinoline nitrogen and the 5-amino group are protonated in situ. This transformation masks the amine as a non-nucleophilic ammonium salt, completely preventing self-condensation, while simultaneously activating the carboxylic acid for nucleophilic attack by the alcohol solvent.

Mechanistic Pathway

The reaction relies on the generation of anhydrous hydrochloric acid within the alcoholic solvent. This can be achieved using either Thionyl Chloride (

Causality of Reagent Choice:

Mechanistic pathway of acid-catalyzed esterification of 5-aminoquinoline-3-carboxylic acid.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can verify the reaction's trajectory in real-time.

Step-by-step experimental workflow for the esterification process.

Protocol A: Thionyl Chloride ( ) Mediated Methyl Esterification

Best for: Rapid, scalable synthesis where the substrate is not sensitive to transiently harsh, oxidative conditions.

-

Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

-

Suspension: Add 5-aminoquinoline-3-carboxylic acid (1.0 equiv, e.g., 1.0 g, 5.31 mmol) to anhydrous methanol (25 mL, ~0.2 M).

-

Self-Validation Checkpoint 1: The mixture will be a cloudy suspension. The starting material is highly insoluble in neutral methanol.

-

-

Activation: Cool the flask to 0 °C using an ice-water bath. Carefully add Thionyl Chloride (

, 4.0 equiv, 1.54 mL) dropwise over 10 minutes.-

Causality: Dropwise addition controls the exothermic reaction between

and methanol. -

Self-Validation Checkpoint 2: Upon complete addition and stirring for 15 minutes, the suspension should transition into a clear, colored solution. This visual cue confirms the successful formation of the soluble bis-hydrochloride salt.

-

-

Reflux: Transfer the flask to an oil bath and heat to reflux (65 °C) for 12–18 hours.

-

Monitoring: Analyze an aliquot via LC-MS. The starting material (

189 -

Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess

. To remove residual acidic volatiles, co-evaporate the crude residue with toluene (2 × 15 mL). -

Trituration: Suspend the resulting residue in cold diethyl ether (20 mL), stir vigorously for 30 minutes, and filter the precipitate. Dry under high vacuum to afford 5-aminoquinoline-3-carboxylate methyl ester as a bis-hydrochloride salt.

Protocol B: Trimethylsilyl Chloride ( ) Mediated Mild Esterification

Best for: Sensitive analogs or when avoiding the generation of

-

Preparation: Suspend 5-aminoquinoline-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M) in a dry flask under an inert atmosphere.

-

Activation: At room temperature, add Trimethylsilyl chloride (

, 5.0 equiv) in one portion. -

Heating: Heat the mixture to 50 °C for 24 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with a 1:1 mixture of ethyl acetate and hexanes, filter, and dry to yield the product as a bis-hydrochloride salt.

Comparative Data & Analytics

The following table summarizes the quantitative operational metrics for both protocols, allowing researchers to select the optimal method based on their specific laboratory constraints.

| Parameter | Protocol A ( | Protocol B ( |

| Reagent Equivalents | 3.0 – 5.0 equiv | 5.0 – 10.0 equiv |

| Operating Temperature | 65 °C (Reflux) | 25 °C to 50 °C |

| Reaction Time | 12 – 18 hours | 24 – 48 hours |

| Typical Yield | 85% – 95% | 75% – 85% |

| Moisture Scavenging | Chemical ( | Chemical ( |

| Impurity Profile | Trace chlorination on electron-rich rings | Extremely clean; no over-oxidation |

| Primary Advantage | Highly rapid, complete conversion | Mild, non-oxidative, safer handling |

Troubleshooting & Self-Validation

To ensure absolute trustworthiness in the synthetic workflow, monitor for the following common failure modes:

-

Failure Mode 1: Formation of a Gummy Oil upon Concentration.

-

Cause: Incomplete removal of

or trapped methanol. -

Solution: Do not attempt to scrape the oil. Redissolve the crude mixture in a minimal amount of methanol, add a large volume of toluene, and re-evaporate on the rotary evaporator. The azeotropic removal of water/methanol will force the product to crash out as a free-flowing powder.

-

-

Failure Mode 2: LC-MS shows a mass of

375-

Cause: This indicates dimer formation (amide coupling between two substrate molecules).

-

Solution: This occurs if the reaction was not sufficiently acidic. Ensure the methanol is strictly anhydrous before use, and verify that the

or

-

-

Free-Basing the Product: The protocols above isolate the product as the bis-

salt, which is highly stable for long-term storage. If the free base is required for subsequent coupling steps, dissolve the salt in water, carefully adjust the pH to 7.5-8.0 using saturated aqueous

References

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

-

Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available at:[Link]

Sources

Application Note: 5-Aminoquinoline-3-Carboxylic Acid in Coordination Chemistry

Executive Summary

The rational design of metal-organic frameworks (MOFs) and bioactive transition metal complexes relies heavily on the selection of versatile, multidentate ligands. 5-Aminoquinoline-3-carboxylic acid (5-AQ-3-COOH) represents a highly tunable scaffold in coordination chemistry. By integrating a rigid quinoline backbone, a chelating/bridging carboxylate group, and an electron-donating amino group, this ligand facilitates the construction of diverse architectures—ranging from luminescent coordination polymers to redox-active enzyme inhibitors.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to synthesizing and characterizing metal complexes using 5-AQ-3-COOH.

Chemical Rationale & Coordination Mechanics

The utility of 5-AQ-3-COOH stems from its distinct coordination sites, which dictate the structural outcome of the resulting metal complex:

-

N,O-Chelation & Bridging : The spatial arrangement of the quinoline nitrogen (N1) and the carboxylate group at C3 allows for the formation of highly stable six-membered chelate rings with transition metals. Under hydrothermal conditions, the carboxylate group can transition from a bidentate chelator to a bridging ligand, linking multiple metal centers into 2D or 3D distorted trigonal-bipyramidal geometries (1)[1].

-

Electronic Tuning via the 5-Amino Group : The -NH₂ group acts as a strong electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), red-shifting the ligand's absorption and emission spectra. When coordinated to d¹⁰ metals like Zn(II) or Cd(II), this enables intense, tunable intraligand photoluminescence (2)[2].

-

Supramolecular & Biological Targeting : The uncoordinated 5-amino group serves as a potent hydrogen bond donor. In materials science, this stabilizes MOF architectures. In pharmacology, it enhances binding affinity to the active sites of target enzymes, such as urease, significantly lowering the inhibitory IC₅₀ compared to unsubstituted analogs (3)[3].

Fig 1: Reaction pathways and applications of 5-AQ-3-COOH metal complexes.

Diagnostic Data Presentation

Before proceeding to advanced characterization (e.g., Single-Crystal XRD), researchers must validate coordination using spectroscopic markers. Table 1 summarizes the self-validating quantitative shifts expected upon successful metal complexation.

Table 1: Diagnostic Spectroscopic Markers for 5-AQ-3-COOH Coordination

| Diagnostic Marker | Free 5-AQ-3-COOH | Coordinated Complex | Interpretation & Causality |

| IR: | ~2900–3300 cm⁻¹ (broad) | Absent | Deprotonation of the carboxylic acid confirms covalent M–O bond formation. |

| IR: | ~1710 cm⁻¹ | 1580–1620 cm⁻¹ | Shift to lower wavenumber indicates carboxylate participation in coordination. |

| IR: | N/A | < 150 cm⁻¹ (Bidentate)150–200 cm⁻¹ (Bridging) | The difference between |

| ¹H NMR: H2 (Quinoline) | ~9.3 ppm | ~9.6 ppm (Downfield) | Metal coordination at N1 withdraws electron density, deshielding the adjacent H2 proton. |

| UV-Vis: | ~320 nm | ~340 nm (Bathochromic) | Ligand planarization and metal-induced electronic stabilization narrow the HOMO-LUMO gap. |

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Luminescent[Cd(5-AQ-3-COO)₂]ₙ Coordination Polymers

Designed for materials scientists developing photoluminescent sensors.

-

Ligand Dissolution : Dissolve 0.2 mmol of 5-AQ-3-COOH in 10 mL of deionized water.

-

Causality: Water is an environmentally benign solvent that excellently supports the high autogenous pressures required for hydrothermal synthesis.

-

-

pH Optimization : Adjust the solution pH to 6.0 using 0.1 M NaOH.

-

Causality: The pKa of the carboxylic acid is ~4.5. A pH of 6 ensures complete deprotonation to the active carboxylate species, which is mandatory for metal binding, while strictly avoiding highly alkaline conditions that would cause the kinetic precipitation of inactive Cd(OH)₂.

-

-

Metal Addition : Add 0.1 mmol of CdCl₂·2.5H₂O and stir for 30 minutes.

-

Causality: Cd(II) is a closed-shell d¹⁰ metal. Its lack of d-d transitions prevents the non-radiative quenching of ligand-centered luminescence, ensuring a high quantum yield in the final material.

-

-

Hydrothermal Reaction : Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Heat at 140 °C for 72 hours.

-

Causality: Autogenous pressure and elevated temperature overcome the activation energy required to form thermodynamically stable bridging coordination networks, preventing the formation of kinetic, amorphous precipitates.

-

-

Controlled Crystallization : Cool the autoclave to room temperature at a strict rate of 5 °C/h.

-

Causality: Slow cooling is the critical self-validating step for obtaining diffraction-quality single crystals. Rapid cooling will result in a microcrystalline or amorphous powder.

-

-

Isolation : Filter the resulting block-shaped crystals, wash with distilled water and ethanol, and dry in air.

Protocol B: Synthesis of Bioactive[Cu(5-AQ-3-COO)₂(H₂O)₂] Mononuclear Complexes

Designed for pharmacologists targeting antimicrobial or enzyme-inhibitory pathways.

-

Ligand Activation : Dissolve 0.2 mmol of 5-AQ-3-COOH in 15 mL of methanol. Add 0.2 mmol of triethylamine (Et₃N).

-

Causality: Et₃N acts as a non-nucleophilic base to deprotonate the carboxylic acid. Methanol is chosen because the final mononuclear complex is insoluble in it, driving the reaction forward via Le Chatelier's principle (precipitation).

-

-

Metal Complexation : Dissolve 0.1 mmol of Cu(OAc)₂·H₂O in 5 mL of methanol and add dropwise to the ligand solution.

-

Thermal Maturation : Reflux the mixture at 65 °C for 4 hours.

-

Causality: Refluxing provides the kinetic energy necessary for complete ligand exchange (displacing the acetate ligands) and drives the formation of the thermodynamically favored N,O-chelated complex.

-

-

Isolation and Purification : Cool to room temperature. Collect the resulting precipitate via vacuum filtration. Wash with cold methanol and diethyl ether, then dry under vacuum.

-

Causality: Washing with cold, low-polarity solvents removes unreacted ligand and Et₃N·HOAc byproducts without dissolving the target complex.

-

Self-Validating Systems & Troubleshooting

To ensure the integrity of your synthesis before committing to expensive assays or crystallography, utilize the following self-validation checks:

-

Validation Check 1 (Solubility & Phase) : Coordination polymers (Protocol A) should be highly insoluble in common organic solvents (MeOH, DCM, Acetone) due to their extended 3D lattice. If your product dissolves easily in methanol, you have likely formed a mononuclear complex or failed to deprotonate the ligand.

-

Validation Check 2 (IR Spectroscopy) : Immediately run an ATR-FTIR on the dried powder. The disappearance of the broad O-H stretch (~3000 cm⁻¹) and the separation of the

and -

Troubleshooting Amorphous Yields (Protocol A) : If Protocol A yields an amorphous powder instead of crystals, the nucleation rate is too high. Action : Reduce the concentration of all reactants by 50% and decrease the cooling rate from 5 °C/h to 2 °C/h.

-

Troubleshooting Low Yields (Protocol B) : If no precipitate forms upon cooling, the pH is likely too low, leaving the ligand protonated. Action : Add 1-2 additional drops of Et₃N to force deprotonation and initiate precipitation.

References

-

Poly[(μ2-quinoline-3-carboxylato-κ2 N:O)(μ2-quinoline-3-carboxylato-κ3 N:O,O′)cadmium] Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Zinc(II) Carboxylate Coordination Polymers with Versatile Applications Source: MDPI Molecules URL:[Link]

-

Synthesis and Spectroscopic Characterization of Co(II) Complex Derived from Aminoquinoline Source: LBP World / Golden Research Thoughts URL:[Link]

-

Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies Source: Taylor & Francis Online URL: [Link]

Sources

Application Notes and Protocols: Functionalization of the C3-Carboxylic Acid Group in Quinolines

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and unique electronic properties make it an ideal framework for molecular design. Within this class of compounds, quinoline-3-carboxylic acids represent a particularly valuable synthetic intermediate. The carboxylic acid group at the C3 position serves as a versatile and reactive handle, enabling a wide array of chemical transformations. This allows for the systematic modification of molecular properties, such as solubility, lipophilicity, and target binding affinity, which is of paramount importance in drug discovery and materials science.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse methods available for the functionalization of the C3-carboxylic acid group of quinolines. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for key transformations.

Core Functionalization Pathways: An Overview

The C3-carboxylic acid is a gateway to a multitude of other functional groups. The primary transformations involve leveraging the reactivity of the carboxyl group either directly or through an activated intermediate. These pathways include conversion to amides, esters, alcohols, ketones, nitriles, and amines, as well as complete removal or replacement of the carboxyl group through decarboxylative reactions.

Figure 1: Key functionalization pathways originating from quinoline-3-carboxylic acid.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The conversion of carboxylic acids to amides is one of the most frequently performed reactions in drug development, as the amide bond is a stable and key structural feature of peptides and many synthetic drugs.[1][2] Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, activating agents are required to make the carboxyl group susceptible to nucleophilic attack by the amine.

Causality & Mechanistic Insight

Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) function by converting the hydroxyl of the carboxylic acid into a better leaving group.[4] In the case of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), the carboxylic acid adds across the C=N double bond, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the amide bond, releasing an N,N'-disubstituted urea as a byproduct. The addition of auxiliaries like N-hydroxysuccinimide (NHS) can further enhance efficiency by forming a semi-stable activated ester, which is less prone to side reactions and can improve yields, especially with sterically hindered substrates.[3]

Figure 2: Workflow for amide coupling using EDC as an activating agent.

Comparative Data of Common Coupling Reagents

| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |

| EDC | NHS or Sulfo-NHS | None or mild base | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproduct, good for aqueous media.[3] |

| DCC | HOBt | None or mild base | DCM, THF | 2-12 hours | 70-95% | Inexpensive, highly effective. |

| HATU | None | DIPEA | DMF, NMP | 1-4 hours | 80-99% | Very fast, highly efficient, good for hindered substrates.[2] |

| SOCl₂ | None | None | Toluene, DCM | 1-3 hours | 75-95% | Forms acyl chloride in situ; inexpensive but harsh. |

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for its high efficiency and broad substrate scope, including sterically demanding amines.

Materials:

-

Quinoline-3-carboxylic acid (1.0 equiv)

-

Amine (hydrochloride salt or free base) (1.1-1.2 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv).

-

Solvent & Base Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature. Note: If using an amine hydrochloride salt, use an additional equivalent of DIPEA.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: Washing with LiCl solution can help remove residual DMF. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Esterification

Esterification is a fundamental transformation used to modify polarity and bioavailability. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[5]

Causality & Mechanistic Insight

In Fischer esterification, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.[5][6] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used as the solvent (in large excess) or water is removed as it is formed.[5]

Protocol 2: Fischer Esterification

Materials:

-

Quinoline-3-carboxylic acid (1.0 equiv)

-

Alcohol (e.g., Methanol, Ethanol) (used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

-

Saturated NaHCO₃ (aq), brine

Procedure:

-

Reaction Setup: Suspend quinoline-3-carboxylic acid in the desired alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: a. Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. b. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Carefully wash the organic solution with saturated aqueous NaHCO₃ until effervescence ceases, followed by a wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude ester is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.

Reduction to Primary Alcohols

Reducing the C3-carboxylic acid to a primary alcohol provides a new point for diversification, for example, through etherification or conversion to an alkyl halide.

Causality & Mechanistic Insight

Carboxylic acids are resistant to reduction by mild agents like sodium borohydride.[7] A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄), is required.[7][8] The reaction proceeds in two stages. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid is removed by the hydride, releasing H₂ gas. The resulting carboxylate is then coordinated to the aluminum species, which facilitates the reduction of the carbonyl to the primary alcohol.[8] An excess of the reducing agent is necessary to account for the initial deprotonation.[8]

Protocol 3: Reduction using LiAlH₄

⚠️ Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere in an anhydrous solvent.

Materials:

-

Quinoline-3-carboxylic acid (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

1 M NaOH (aq), water

-

Rochelle's salt (Potassium sodium tartrate) solution (optional, for work-up)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the quinoline-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: Hydrogen gas evolution will occur.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux (e.g., 60 °C) for 2-16 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Work-up (Fieser Method): a. Cool the reaction mixture back to 0 °C. b. Quench the reaction by the slow, sequential, dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used). ii. 'X' mL of 15% aqueous NaOH. iii. '3X' mL of water. c. Remove the ice bath and stir the resulting granular white precipitate vigorously for 1 hour. d. Filter the precipitate through a pad of Celite®, washing thoroughly with THF or ethyl acetate. e. Combine the filtrates and concentrate under reduced pressure.

-

Purification: Purify the crude alcohol by flash column chromatography.

Rearrangement and Decarboxylative Pathways

These advanced methods dramatically alter the quinoline core by removing the carboxyl group and installing a new functionality in its place.

Curtius Rearrangement: Accessing C3-Aminoquinolines

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[9][10] The process involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate intermediate with the loss of N₂ gas.[9][11][12] This isocyanate can then be trapped with various nucleophiles. Hydrolysis with aqueous acid yields the primary amine via a carbamic acid intermediate.

Figure 3: Reaction pathway for the Curtius rearrangement to form a C3-aminoquinoline.

Protocol 4: One-Pot Curtius Rearrangement

Materials:

-

Quinoline-3-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et₃N) or DIPEA (1.2 equiv)

-

tert-Butanol (t-BuOH) or Benzyl alcohol

-

Anhydrous Toluene or Dioxane

-

Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group)

Procedure:

-

Acyl Azide Formation: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 equiv) followed by the dropwise addition of DPPA (1.1 equiv). Stir at room temperature for 1-2 hours.

-

Rearrangement and Trapping: Add tert-butanol (to form a Boc-protected amine) or benzyl alcohol (for a Cbz-protected amine) (2.0-5.0 equiv) to the mixture. Heat the reaction to reflux (80-110 °C) and stir for 2-16 hours, monitoring for the formation of the isocyanate and its subsequent trapping.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification & Deprotection: Purify the resulting carbamate by column chromatography. The protecting group (e.g., Boc) can then be removed under standard conditions (e.g., TFA in DCM) to yield the final primary amine.

Hunsdiecker Reaction: Decarboxylative Halogenation

The Hunsdiecker reaction converts a carboxylic acid to an alkyl or aryl halide with one fewer carbon atom.[13][14] The classic method involves the reaction of a silver salt of the carboxylic acid with a halogen.[13][15] The reaction proceeds via a free-radical mechanism.[14][16]

Protocol 5: Modified Hunsdiecker Reaction

Materials:

-

Quinoline-3-carboxylic acid (1.0 equiv)

-

Silver Nitrate (AgNO₃) (1.0 equiv) or Thallium(I) Acetate

-

N-Bromosuccinimide (NBS) or Iodine

-

Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

Salt Formation: Prepare the silver salt of the quinoline-3-carboxylic acid by reacting it with one equivalent of silver nitrate in an appropriate solvent system (e.g., water/ethanol) and isolating the precipitate. Dry the salt thoroughly under vacuum.

-

Halogenation: Suspend the dry silver carboxylate in anhydrous CCl₄ under an inert atmosphere. Add the halogenating agent (e.g., NBS for bromination) portion-wise.

-

Reaction: Heat the mixture to reflux, often with irradiation from a tungsten lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction and filter off the silver salts (AgBr). Wash the filtrate with aqueous sodium thiosulfate (to remove excess halogen) and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting 3-haloquinoline by column chromatography.

Palladium-Catalyzed Decarboxylation-Transfer Hydrogenation

For applications where the complete removal of the C3-substituent is desired while simultaneously reducing the quinoline ring, a palladium-catalyzed reaction can be employed. This process combines decarboxylation with transfer hydrogenation to produce 1,2,3,4-tetrahydroquinolines.[17][18]

Protocol 6: Decarboxylative Hydrogenation

Materials:

-

Quinoline-3-carboxylic acid (1.0 equiv)

-

Palladium on Carbon (Pd/C, 10 wt. %, ~1 mol%)

-

Ammonium formate (HCOONH₄) (3-5 equiv)

-

Ethanol

Procedure:

-

Reaction Setup: To a round-bottom flask, add the quinoline-3-carboxylic acid, ammonium formate, and Pd/C.

-

Solvent & Reaction: Add ethanol and heat the mixture to reflux (approx. 80 °C).[18]

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture and filter through a pad of Celite® to remove the catalyst, washing with ethanol.

-

Purification: Concentrate the filtrate and purify the resulting 1,2,3,4-tetrahydroquinoline by standard methods if necessary.

References

- Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.

- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.

- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.

- reduction of carboxylic acids. Chemguide.

- Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. The Journal of Organic Chemistry - ACS Publications.

- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.

- Photoredox-enabled C(sp 3 )–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers (RSC Publishing).

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

- Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.

- Carboxylic Acids to Ketones. Chemistry Steps.

- Hunsdiecker reaction. Wikipedia.

- Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au - ACS Publications.

- Preparation of nitriles from carboxylic acids. Google Patents.

- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

- Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.

- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.

- Curtius rearrangement. Wikipedia.

- Carboxylic Acids to Alcohols. Chemistry Steps.

- Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC.

- The Conversion of Carboxylic Acids to Ketones: A Repeated Discovery. ResearchGate.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.

- C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme.

- Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Chemistry Hunsdiecker Reaction. SATHEE.

- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.

- Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.

- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI.

- Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

- Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.

- Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate.

- Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. Almac.

- Amide synthesis by acylation. Organic Chemistry Portal.

- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.

- 08.08 Esterification of Carboxylic Acids. YouTube.

- Hunsdiecker Reaction. Alfa Chemistry.

- recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. chemrxiv.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. Chemical Communications (RSC Publishing).